Cas no 1312010-03-9 (Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester)

Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester structure
1312010-03-9 structure
Product Name:Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester
CAS No:1312010-03-9
MF:C17H19NO5
MW:317.336465120316
CID:5919891
Update Time:2025-07-15

Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester
    • (4E)-TCO-Bicyclo[6,1,0]-O-PNB ester
    • (4E)-TCO-CycP-O-PNB ester
    • Inchi: 1S/C17H19NO5/c19-17(23-13-9-7-12(8-10-13)18(20)21)22-11-16-14-5-3-1-2-4-6-15(14)16/h1-2,7-10,14-16H,3-6,11H2/b2-1-
    • InChI Key: JSYLBRUJIPTSJM-UPHRSURJSA-N
    • SMILES: C(C1C2CCC=CCCC12)OC(=O)OC1C=CC(N(=O)=O)=CC=1 |c:5|

Experimental Properties

  • Density: 1.243±0.06 g/cm3(Predicted)
  • Melting Point: 63-64 °C
  • Boiling Point: 462.2±37.0 °C(Predicted)

Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCT-31-10mg
(4E)-TCO-CycP-O-PNB ester
1312010-03-9 >95.00%
10mg
¥1850.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCT-31-50mg
(4E)-TCO-CycP-O-PNB ester
1312010-03-9 >95.00%
50mg
¥3800.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCT-31-25mg
(4E)-TCO-CycP-O-PNB ester
1312010-03-9 >95.00%
25mg
¥2650.0 2023-09-19

Additional information on Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester

Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester and its Applications in Modern Chemical Biology

Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester, is a sophisticated organic compound with a complex molecular structure that has garnered significant attention in the field of chemical biology. This compound, identified by its CAS number 1312010-03-9, represents a unique blend of structural features that make it a promising candidate for various biochemical applications. The presence of a bicyclic framework combined with functional groups such as the nitrophenyl ester moiety contributes to its diverse chemical properties and potential biological activities.

The molecular architecture of Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester is characterized by its bicyclo[6.1.0]nonane core, which introduces rigidity and specific spatial orientations to the molecule. This structural motif is particularly interesting because it can mimic natural products and bioactive scaffolds found in nature. The nitrophenyl group serves as an electron-withdrawing substituent, influencing the electronic properties of the molecule and potentially enhancing its interaction with biological targets.

In recent years, there has been a growing interest in leveraging such complex organic molecules for drug discovery and development. The nitrophenyl ester group in this compound not only adds to its chemical diversity but also opens up possibilities for further functionalization and derivatization. These modifications can be tailored to optimize binding affinity and selectivity towards specific biological targets, making this compound a valuable tool in medicinal chemistry.

One of the most compelling aspects of Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester is its potential application in the development of novel therapeutic agents. The bicyclic scaffold is known to be a common motif in many bioactive natural products and has been successfully utilized in the design of drugs targeting various diseases. The nitrophenyl group can enhance the pharmacokinetic properties of the molecule by influencing its solubility and metabolic stability.

Recent studies have highlighted the importance of understanding the structural features of molecules in relation to their biological activity. Computational modeling and molecular dynamics simulations have been instrumental in predicting how these compounds interact with biological targets at the molecular level. In particular, the rigid bicyclic framework of Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester allows for precise alignment with potential binding sites on proteins or enzymes.

The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has provided valuable insights into the structural integrity and conformational dynamics of this compound. These techniques have been crucial in confirming the identity of functional groups and understanding their role in determining the overall biological activity.

In addition to its potential as a drug candidate, Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester has shown promise as a key intermediate in synthetic chemistry. Its unique structural features make it an excellent starting point for generating libraries of diverse compounds for high-throughput screening assays. This approach has been widely adopted in drug discovery pipelines to identify lead compounds with desirable biological properties.

The nitrophenyl ester group also facilitates cross-coupling reactions commonly used in organic synthesis. These reactions are essential for constructing complex molecular architectures and have been widely employed in the preparation of biaryl compounds and other pharmacologically relevant molecules. The ability to readily modify this compound through cross-coupling reactions enhances its utility as a building block in synthetic chemistry.

The field of chemical biology continues to evolve rapidly, with new methodologies and technologies emerging that enable more detailed studies of molecular interactions at the atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy have provided high-resolution structures of protein-ligand complexes, allowing researchers to better understand how small molecules like Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester interact with their biological targets.

Ongoing research is exploring novel ways to utilize this compound in therapeutic applications beyond traditional drug development paradigms. For instance, its potential as an intermediate for designing photoactivatable probes or chemosensors has been investigated recently. These probes can be used to study dynamic processes within cells and provide insights into signaling pathways that are relevant to various diseases.

The versatility of Carbonic acid, (1α,4E,8α,9α)-bicyclo[6.1.0]non-4-en-9-ylmethyl 4-nitrophenyl ester extends to its role as a research tool in understanding environmental interactions at the molecular level. Its unique structural features make it an excellent candidate for studying how organic compounds interact with natural systems such as soil or water matrices.

In conclusion، Carbonic acid,(1α,4E,8a,9a) -bicyclo [6。1。0] non - 4 - en - 9 - ylmethyl 4 -nitro phenyl ester , identified by CAS number1312010 -03 - 9 , represents a fascinating molecule with significant potential in chemical biology。 Its complex structure, characterized by a bicyclic framework and functional groups such as the nitrophenyl ester moiety, makes it a valuable asset for drug discovery, synthetic chemistry, and environmental research。 As our understanding of molecular interactions continues to advance, Carbonic acid,(1 α , 4 E , 8 α , 9 α ) -bicyclo [6。 1 。0 ] non - 4 - en - 9 - ylmethyl 4 -nitro phenyl ester is poised to play an increasingly important role in addressing some of today's most pressing scientific challenges。

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